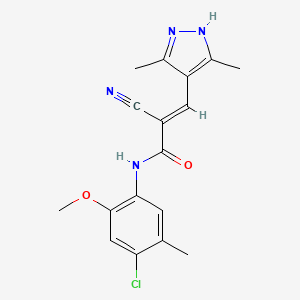
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure featuring multiple functional groups, is believed to interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H17ClN4O2
- Molecular Weight : 344.8 g/mol
The compound's structure includes a cyano group, an amide linkage, and aromatic substituents, which are critical for its biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound may possess several pharmacological properties, including:
- Anticancer Activity : The compound's structural features may allow it to inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Interaction with Biological Targets : The unique arrangement of functional groups may facilitate interactions with specific proteins or enzymes involved in disease processes.
Anticancer Activity
A study evaluating similar pyrazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Inhibition Values : The GI50 values were observed at concentrations of 3.79 µM for MCF7 and 12.50 µM for SF-268, indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has revealed that specific substitutions can enhance biological activity:
- Compounds with a 4-chlorophenyl moiety exhibited higher binding affinity and potency against PPARγ receptors, which are crucial in metabolic regulation .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Pyrazole A | Structure A | 0.03 | PPARγ Partial Agonist |
| Pyrazole B | Structure B | 0.067 | Aurora-A Kinase Inhibitor |
| Pyrazole C | Structure C | 0.95 | Autophagy Inducer |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Targeting kinases involved in cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Gene Expression : Influencing the expression of genes associated with cell cycle regulation and apoptosis.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-9-5-15(16(24-4)7-14(9)18)20-17(23)12(8-19)6-13-10(2)21-22-11(13)3/h5-7H,1-4H3,(H,20,23)(H,21,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQGLHVCAKGAFU-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=C(NN=C2C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=C(NN=C2C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














